
Meisoindigo
Übersicht
Beschreibung
Es ist seit den 1980er Jahren in China weit verbreitet in der klinischen Behandlung der chronischen myeloischen Leukämie (CML) eingesetzt worden . Meisoindigo hat eine signifikante Antitumoraktivität gezeigt und wurde auf sein Potenzial zur Behandlung verschiedener Arten von Leukämie untersucht, darunter akute Promyelozytenleukämie (APL) und akute myeloische Leukämie (AML) .
Vorbereitungsmethoden
Die industrielle Produktion von Meisoindigo folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Meisoindigo unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Die Verbindung kann zu ihrer entsprechenden Leukoform reduziert werden, die oft für weitere chemische Modifikationen verwendet wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene this compound-Derivate, die oft auf ihre verbesserte biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht werden .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Oncology
Chronic Myelogenous Leukemia (CML)
Meisoindigo has been a standard treatment for chronic myelogenous leukemia in China since the 1980s. A phase III clinical trial involving 402 patients demonstrated that this compound is effective for both newly diagnosed and previously treated CML patients. The hematological complete response rate was 45% for newly diagnosed patients and 35.9% for previously treated ones, with partial responses at 39.3% and 41.4%, respectively . The drug is generally well tolerated, with side effects primarily related to musculoskeletal pain when dosages exceed recommended levels.
Mechanism of Action
The anticancer effects of this compound are attributed to several mechanisms:
- Inhibition of DNA Biosynthesis : this compound significantly inhibits DNA synthesis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in leukemic cells .
- Differentiation Induction : this compound promotes myeloid differentiation, as evidenced by increased expression of differentiation markers like CD11b .
- Anti-Angiogenesis Effects : The drug also exhibits anti-angiogenic properties that may contribute to its efficacy against leukemia .
Potential in Treating Other Hematological Malignancies
Research indicates that this compound may be effective against other forms of myeloid leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML). In vitro studies have shown promising results against AML cell lines such as HL60 and U937, where this compound induced apoptosis and inhibited cell growth .
Neuroprotective Effects
Recent studies have explored this compound's neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury. In animal studies using a middle cerebral artery occlusion model, this compound treatment resulted in:
- Reduced Infarct Volume : Significant reductions in brain injury were observed post-treatment.
- Survival of Neurons : Increased neuronal survival rates were noted alongside decreased activation of the NLRP3 inflammasome, which is associated with neuroinflammation .
Anti-Inflammatory Applications
This compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests that it could be developed into a therapeutic option for inflammatory diseases beyond cancer . Further research is needed to fully elucidate these mechanisms and their clinical implications.
Antiviral Properties
Emerging research has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Derivatives of this compound have demonstrated low micromolar inhibition against Mpro, indicating potential utility in treating COVID-19 . This positions this compound not only as an anticancer agent but also as a candidate for antiviral therapies.
Summary Table: Applications of this compound
Application Area | Description | Key Findings |
---|---|---|
Chronic Myelogenous Leukemia | Standard treatment since the 1980s; effective in clinical trials | CR rate: 45% (newly diagnosed); well tolerated with manageable side effects |
Other Hematological Malignancies | Potential efficacy against APL and AML; induces apoptosis and differentiation | Effective in vitro against HL60 and U937 cell lines |
Neuroprotection | Protects against ischemic brain injury | Reduced infarct volume; increased neuronal survival |
Anti-inflammatory | Inhibits NLRP3 inflammasome; potential for treating inflammatory diseases | Promising results; further studies required |
Antiviral | Inhibits SARS-CoV-2 main protease; potential application in COVID-19 treatment | Low micromolar inhibition; favorable pharmacokinetic properties |
Wirkmechanismus
Meisoindigo exerts its effects primarily through the inhibition of DNA biosynthesis and the induction of apoptosis in cancer cells. It strongly inhibits the assembly of microtubules, which are essential for cell division. The compound also targets specific molecular pathways, including the inhibition of tyrosine kinases and the suppression of signal transducer and activator of transcription 3 (Stat3) activity .
Vergleich Mit ähnlichen Verbindungen
Meisoindigo ist strukturell ähnlich zu Indirubin, weist aber aufgrund des Vorhandenseins einer Methylgruppe am Indol-Stickstoff eine höhere Antitumoraktivität auf. Andere ähnliche Verbindungen sind:
Indirubin: Die Stammverbindung von this compound, bekannt für ihre Antitumoreigenschaften.
6-Bromthis compound: Ein Derivat von this compound mit erhöhter Toxizität und verstärkter Stat3-Hemmung.
Die einzigartige Struktur und die höhere Antitumoraktivität von this compound machen es zu einer wertvollen Verbindung im Bereich der medizinischen Chemie und der Krebsforschung .
Biologische Aktivität
Meisoindigo, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound is a 3,3'-linked bisindole compound known for its enhanced stability and bioactivity compared to its parent compound, indirubin. It exhibits significant antitumor properties and has been studied for its anti-inflammatory effects and potential as an antiviral agent.
-
Inhibition of Protein Kinases :
- This compound selectively inhibits Stat3-associated tyrosine kinases, which are crucial in cancer cell proliferation and survival. In a study screening 300 protein kinases, this compound demonstrated a selective inhibition score of 0.07, indicating its potential as a targeted therapy for cancers driven by Stat3 activation .
-
Anti-inflammatory Activity :
- This compound has shown efficacy in reducing inflammation by inhibiting the NLRP3 inflammasome pathway. In animal models of focal cerebral ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and cerebral edema, alongside decreased expression of inflammatory markers such as HMGB1 and IL-1β .
-
Antiviral Properties :
- Recent studies have identified this compound as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), critical for viral replication. A novel yeast-based screening system revealed that this compound could inhibit Mpro activity, suggesting its potential application in developing antiviral therapies against COVID-19 .
Case Studies
-
Focal Cerebral Ischemia-Reperfusion :
- In a study involving C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO), this compound treatment significantly improved neurological scores and reduced infarct volume. The mechanism was linked to the inhibition of TLR4/NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .
- Cancer Stem Cells Targeting :
Comparative Analysis of Derivatives
A study comparing this compound with its bromo-derivatives highlighted the enhanced anti-proliferative effects of 6-bromothis compound against various cancer cell lines. The derivative showed improved toxicity against CD133+ cells while maintaining low toxicity in normal fibroblasts at concentrations below 50 µM .
Compound | Target Cells | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | Pancreatic CSCs | <20 | High |
6-Bromothis compound | Pancreatic CSCs | <10 | Very High |
Indirubin | Various Tumor Cells | >50 | Low |
Eigenschaften
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97207-47-1 | |
Record name | N-Methylisoindigotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEISOINDIGO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.